molecular formula C19H14ClNO3 B14088725 1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14088725
M. Wt: 339.8 g/mol
InChI Key: IIKINWIMWHBMDZ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno-pyrrole derivatives. This compound is characterized by its unique structure, which includes a chromeno ring fused with a pyrrole ring, and a chlorophenyl group attached to the chromeno ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate with an aromatic aldehyde and an aliphatic amine . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as pyrrolo[3,4-c]pyrrole-1,3-dione derivatives These compounds share a similar core structure but differ in the substituents attached to the rings The unique combination of the chromeno and pyrrole rings, along with the chlorophenyl group, distinguishes this compound from other related compounds

Similar Compounds

Properties

Molecular Formula

C19H14ClNO3

Molecular Weight

339.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-ethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H14ClNO3/c1-2-21-16(11-7-9-12(20)10-8-11)15-17(22)13-5-3-4-6-14(13)24-18(15)19(21)23/h3-10,16H,2H2,1H3

InChI Key

IIKINWIMWHBMDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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